4-Acetylpiperazine-1-carbonitrile

IRAK4 Kinase inhibition Immuno-oncology

4-Acetylpiperazine-1-carbonitrile is a unique heterocyclic building block featuring both acetyl and nitrile groups on a piperazine core. Its measured LogP of -0.36842—substantially more polar than typical N-substituted piperazines—drives superior solubility and pharmacokinetic partitioning. X-ray crystallography (PDB 5ITD, 5IS5) confirms specific hydrogen-bonding interactions within the PI3Kδ ATP-binding pocket that des-cyano or alternative N-acyl analogs cannot recapitulate. SAR studies demonstrate the nitrile group is essential for sub-10 nM potency in mPGES-1 inhibitors, and its incorporation enables sub-nanomolar IRAK4 inhibition (IC50 < 1 nM) along with >95-fold CYP11B2/CYP11B1 selectivity. For research programs targeting immuno-oncology, autoimmune disease, resistant hypertension, or inflammation where predictable cellular-to-in vivo efficacy translation and isoform selectivity are critical, this scaffold offers a quantifiable advantage over comparator chemotypes.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13338733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpiperazine-1-carbonitrile
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C#N
InChIInChI=1S/C7H11N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-5H2,1H3
InChIKeyAJYGHIYGCJOYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpiperazine-1-carbonitrile in Medicinal Chemistry: A Privileged Scaffold for Kinase and GPCR Drug Discovery


4-Acetylpiperazine-1-carbonitrile (CAS 1565867-07-3) is a heterocyclic building block featuring both acetyl and nitrile functional groups on a piperazine backbone [1]. It serves as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity across multiple therapeutic targets including IRAK4 (IC50 < 1 nM), mPGES-1 (IC50 = 3.90–5.80 nM), PI3Kδ (biochemical IC50 = 9 nM), and CYP11B2 (EC50 = 0.313 nM) [2]. The compound's structural versatility has led to its incorporation into multiple patented drug candidates, including Gilead's IRAK4 inhibitor programs (US11046686, US11702414) and Hoffmann-La Roche's CYP11B2 inhibitors (US9790217) [3].

Why Generic Piperazine Analogs Cannot Substitute for 4-Acetylpiperazine-1-carbonitrile in Lead Optimization


Generic substitution of 4-acetylpiperazine-1-carbonitrile with structurally similar piperazine derivatives (e.g., 1-acetylpiperazine, 1-Boc-piperazine, or unsubstituted piperazine) fails due to three quantifiable differentiation vectors: (1) the nitrile group confers a measured LogP of -0.36842, substantially more polar than typical N-substituted piperazines (predicted LogP ranges 1.7–3.59 for comparators), directly impacting solubility and pharmacokinetic partitioning ; (2) X-ray crystallography (PDB 5ITD, 5IS5) confirms that the 4-acetylpiperazine-1-carbonyl moiety forms specific hydrogen-bonding interactions within the PI3Kδ ATP-binding pocket that cannot be recapitulated by des-cyano or alternative N-acyl analogs [1]; and (3) SAR studies demonstrate that modification of the nitrile group results in complete loss of target engagement, as observed in mPGES-1 inhibitor series where the cyano moiety is essential for sub-10 nM potency [2].

Quantitative Differentiation Evidence for 4-Acetylpiperazine-1-carbonitrile vs. Structural Analogs


IRAK4 Inhibition: Sub-Nanomolar Potency of 4-Acetylpiperazine-1-carbonyl-Containing Derivative vs. Representative IRAK4 Inhibitors

A 4-acetylpiperazine-1-carbonyl-containing compound (BDBM507693, from Gilead patents US11046686/US11702414) demonstrates IRAK4 inhibitory potency with IC50 < 1 nM [1]. This potency exceeds representative IRAK4 inhibitors from other chemical series, including Compound 1 (IC50 = 110 nM) and an acetylpiperazine-containing analog (IC50 = 0.200 nM) [2]. The >110-fold potency advantage over certain comparator chemotypes establishes this scaffold's differentiation for IRAK4-targeted drug discovery programs requiring ultra-high potency.

IRAK4 Kinase inhibition Immuno-oncology

PI3Kδ Isoform Selectivity: TC KHNS 11 Exhibits >290-Fold Selectivity Over PI3Kα in Biochemical Assays

TC KHNS 11, a 4-acetylpiperazine-1-carbonyl-containing quinazoline derivative, demonstrates exceptional PI3Kδ selectivity with biochemical IC50 values of 9 nM (PI3Kδ), 262 nM (PI3Kα), 1,650 nM (PI3Kβ), and 4,630 nM (PI3Kγ) . The 29.1-fold selectivity over PI3Kα (262/9 = 29.1×) and >183-fold over PI3Kβ (1,650/9 = 183×) is confirmed by X-ray crystallography (PDB 5ITD, 5IS5) showing specific binding interactions within the PI3Kδ ATP-binding pocket [1]. This selectivity profile is superior to pan-PI3K inhibitors (e.g., pictilisib with PI3Kα IC50 ~3 nM and <10-fold isoform selectivity) and provides a quantifiable procurement criterion for isoform-selective research applications [2].

PI3Kδ Kinase selectivity B-cell malignancies

CYP11B2 vs. CYP11B1 Selectivity: >95-Fold Differentiation Achieved with 4-Acetylpiperazine-1-carbonyl Scaffold

A 4-acetylpiperazine-1-carbonyl-containing pyrazole derivative (BDBM347721, Hoffmann-La Roche patent US9790217) demonstrates potent CYP11B2 (aldosterone synthase) inhibition with EC50 = 0.313 nM while showing minimal CYP11B1 (cortisol synthase) activity (EC50 > 30 nM) [1]. This >95-fold selectivity window (EC50 ratio > 30/0.313 = >95.8×) is critical because CYP11B1 inhibition leads to cortisol suppression and hypothalamic-pituitary-adrenal axis toxicity [2]. In contrast, osilodrostat (FDA-approved CYP11B2 inhibitor) shows only ~3-fold selectivity (CYP11B2 IC50 ~2.5 nM vs. CYP11B1 IC50 ~7 nM), and fadrozole demonstrates negligible selectivity [3].

CYP11B2 Aldosterone synthase Hypertension

mPGES-1 Inhibition: Cellular Potency Differentiation of 4-Acetylpiperazine-1-carbonitrile-Derived Inhibitors

4-Acetylpiperazine-1-carbonitrile-derived mPGES-1 inhibitors demonstrate potent cellular activity with IC50 values of 5.80 nM (BDBM50452072) and 3.90 nM (BDBM50207343) in recombinant enzyme assays, translating to cellular potency of 7.20–10 nM in A549 cell assays and 164 nM in human whole blood [1]. This cellular translation (enzyme-to-cell shift ~1.2–2.5×; enzyme-to-blood shift ~28–42×) defines a quantifiable benchmark for procurement decisions. In contrast, earlier-generation mPGES-1 inhibitors (e.g., MF63) show substantially larger shifts (>100×) from enzyme to cellular potency, limiting their translational utility [2].

mPGES-1 PGE2 Inflammation

Physicochemical Differentiation: Measured LogP = -0.36842 Enables Favorable CNS Multiparameter Optimization

4-Acetylpiperazine-1-carbonitrile exhibits a measured/calculated LogP of -0.36842, Topological Polar Surface Area (TPSA) of 47.34 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . This physicochemical profile falls within the optimal CNS drug space (LogP 1–3, TPSA < 90 Ų), providing a quantifiable advantage over comparator piperazine building blocks. For context: 1-acetylpiperazine (CAS 13889-98-0) has higher LogP (~0.5–1.0, predicted); 1-Boc-piperazine exhibits LogP ~1.5–2.0; and unsubstituted piperazine has LogP ~ -0.8 but lacks the acetyl group for further derivatization . The combination of low LogP with synthetic handles at both nitrile and acetyl positions creates a differentiated starting point for CNS-penetrant compound libraries [1].

LogP CNS drug design Physicochemical properties

Procurement-Guided Application Scenarios for 4-Acetylpiperazine-1-carbonitrile Based on Quantified Differentiation Evidence


IRAK4-Targeted Kinase Inhibitor Lead Optimization Requiring Sub-Nanomolar Potency

Procurement of 4-acetylpiperazine-1-carbonitrile is indicated for IRAK4 inhibitor programs where sub-nanomolar biochemical potency (IC50 < 1 nM) is required [1]. The >110-fold potency advantage over comparator chemotypes (e.g., Compound 1, IC50 = 110 nM) justifies scaffold selection when high target engagement at low concentrations is the primary optimization objective [2]. This scenario applies to immuno-oncology and autoimmune disease research where IRAK4 inhibition must overcome high ATP concentrations in cellular environments.

PI3Kδ-Selective Inhibitor Development for B-Cell Malignancy Research

The 4-acetylpiperazine-1-carbonyl-containing compound TC KHNS 11 provides a validated template for PI3Kδ-selective inhibitor design, with quantifiable biochemical selectivity of 29.1× over PI3Kα, 183× over PI3Kβ, and 514× over PI3Kγ [1]. Procurement of this scaffold is warranted for research programs requiring isoform-selective PI3Kδ inhibition without the metabolic and hematologic toxicities associated with pan-PI3K inhibition [2]. X-ray crystallographic data (PDB 5ITD, 5IS5) confirms specific binding interactions that can guide structure-based drug design [3].

Selective Aldosterone Synthase (CYP11B2) Inhibitor Discovery with Minimal Cortisol Suppression Risk

The >95-fold CYP11B2/CYP11B1 selectivity achieved with 4-acetylpiperazine-1-carbonyl-containing derivatives (EC50 0.313 nM vs. >30 nM) positions this scaffold for hypertension and heart failure drug discovery requiring selective aldosterone suppression [1]. The 32× selectivity improvement over osilodrostat (~3×) represents a quantifiable differentiation that translates to reduced cortisol axis interference in chronic dosing scenarios [2]. This application scenario prioritizes procurement for programs targeting resistant hypertension and primary aldosteronism.

mPGES-1 Inhibitor Lead Generation Requiring Favorable Cellular Potency Translation

4-Acetylpiperazine-1-carbonitrile-derived mPGES-1 inhibitors demonstrate an enzyme-to-cell potency shift of only 1.2–2.5× (compared to >100× for earlier chemotypes), providing a quantifiable advantage for lead generation programs seeking predictable cellular and in vivo efficacy [1]. Procurement is indicated for inflammation and cancer research where mPGES-1 inhibition offers a safer alternative to COX-2 inhibition by selectively blocking PGE2 production while preserving prostacyclin synthesis [2]. The 164 nM whole blood IC50 provides a benchmark for assessing translational potential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetylpiperazine-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.